molecular formula C11H11N3 B2726070 N-(Pyridin-2-ylmethyl)pyridin-2-amine CAS No. 4334-35-4

N-(Pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B2726070
CAS No.: 4334-35-4
M. Wt: 185.23
InChI Key: YPBOTAVQNGSFQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-ylmethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds as follows :

  • Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol.
  • Add a methanol solution of 2-aminomethylpyridine (10 mmol) dropwise to the aldehyde solution while stirring at room temperature.
  • After the addition is complete, stir the reaction mixture for 10 hours.
  • Gradually add NaBH4 (20 mmol) to the reaction mixture, causing the solution to change from brown to light yellow.
  • Stir the mixture overnight at room temperature.
  • Remove the solvent under reduced pressure and add distilled water to the residue.
  • Adjust the pH to neutral using 32% hydrochloric acid.
  • Extract the product with dichloromethane (3 × 30 mL).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and remove the solvent under reduced pressure to obtain the product as a yellow liquid with a yield of 95%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: I2 and TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: N-(Pyridin-2-yl)amides.

    Reduction: this compound.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(Pyridin-2-ylmethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)pyridin-2-amine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the nature of the metal ion it coordinates with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-2-ylmethyl)pyridin-2-amine is unique due to its dual pyridine structure, which allows for versatile coordination with metal ions. This property makes it a valuable ligand in coordination chemistry and a useful building block in the synthesis of complex molecules.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBOTAVQNGSFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 4.7 g of 2-aminopyridine, 5.35 g of 2-pyridinecarboxaldehyde, and 75 ml toluene. The flask was equipped with a Dean-Stark trap and heated to reflux under nitrogen. After 16 hours, the toluene was removed and 100 ml ethanol were added followed by 2.1 g of sodium borohydride. The mixture was stirred at 22 C under nitrogen for 1 hour, and then 50 ml of water were added slowly. Following removal of the ethanol, aqueous ammonium chloride was cautiously added resulting in gas evolution. The product was extracted twice with 50 ml ethyl acetate and washed with 30 ml water. After solvent removal, the product was purified by silica gel chromatography using 5% methanol in ethyl acetate resulting in an orange oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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